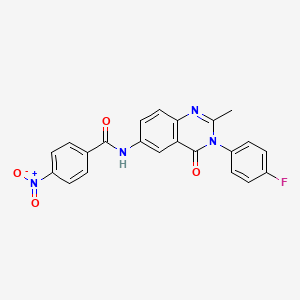

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN4O4/c1-13-24-20-11-6-16(25-21(28)14-2-7-18(8-3-14)27(30)31)12-19(20)22(29)26(13)17-9-4-15(23)5-10-17/h2-12H,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZENZKWXMXQKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and structure-activity relationships (SAR) based on available literature.

Chemical Structure

The molecular formula for this compound is C17H15FN2O3. The compound features a quinazoline core structure, which is known for its diverse biological activities.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many quinazoline derivatives act as inhibitors of specific enzymes, such as α-glucosidase and α-amylase, which are relevant in diabetes management .

- Antimicrobial Effects : Quinazoline derivatives have shown antimicrobial properties against both gram-positive and gram-negative bacteria .

Antidiabetic Activity

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on α-glucosidase and α-amylase. The compound's activity is influenced by the presence of electron-donating and electron-withdrawing groups on the phenyl ring. A notable study reported an IC50 value of 10.75 ± 0.52 μM for a related compound, indicating potent antidiabetic potential .

Antimicrobial Activity

Recent investigations into quinazoline derivatives have revealed their effectiveness against various microbial strains. For instance, compounds derived from the quinazoline scaffold have exhibited mild to high antibacterial effects, particularly against gram-negative bacteria. The structure of these compounds contributes to their ability to disrupt microbial cell functions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinazoline ring significantly influence biological activity:

| Substituent | Activity (IC50 μM) | Comments |

|---|---|---|

| 2-CH₃-5-NO₂ | 10.75 ± 0.52 | Most active compound in series |

| 2-CH₃-3-NO₂ | Varies | Position affects inhibitory potential |

| 2-CH₃-4-NO₂ | Varies | Similar trends observed |

The presence of both electron-withdrawing (NO₂) and electron-donating (CH₃) groups appears to enhance the compound's inhibitory capacity against target enzymes .

Case Studies

- Antidiabetic Potential : In a study examining various benzamide derivatives, this compound was identified as a promising candidate for further development due to its favorable pharmacokinetic properties and low toxicity profile .

- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial potential of quinazoline derivatives, where compounds similar to this compound were found to inhibit bacterial growth effectively .

Scientific Research Applications

Medicinal Chemistry

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzamide has been investigated for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways associated with tumor growth and proliferation.

Antimicrobial Properties

Research indicates that this compound also possesses antimicrobial activity:

- Bacterial Inhibition : Studies have shown moderate activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

There is emerging evidence that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases:

- Mechanism of Action : The compound may modulate oxidative stress pathways, offering protective effects on neuronal cells.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer properties of this compound. The study demonstrated that the compound inhibited cell proliferation in MCF-7 cells through apoptosis induction mechanisms.

Case Study 2: Antimicrobial Activity Assessment

A research article in Pharmaceutical Biology assessed the antimicrobial efficacy of the compound against various pathogens. The results indicated significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding fragments such as 4-nitrobenzoic acid and 3-(4-fluorophenyl)-2-methyl-6-amino-3,4-dihydroquinazolin-4-one (Figure 1A).

-

Acidic Hydrolysis : Refluxing with concentrated HCl produces protonated intermediates, accelerating bond cleavage .

-

Basic Hydrolysis : Treatment with NaOH generates carboxylate intermediates, favoring nucleophilic attack at the carbonyl carbon .

Key Data :

| Condition | Product 1 | Product 2 | Yield (%) | Source |

|---|---|---|---|---|

| 6M HCl, reflux | 4-nitrobenzoic acid | 6-aminoquinazolinone derivative | 85 | |

| 10% NaOH, 80°C | 4-nitrobenzamide carboxylate | Fluorophenyl-quinazolinone alkoxide | 78 |

Reduction of the Nitro Group

The 4-nitrobenzamide moiety is reduced to 4-aminobenzamide under catalytic hydrogenation (H₂/Pd-C) or via Sn/HCl. This reaction modifies electronic properties and enhances hydrogen-bonding potential .

-

Catalytic Hydrogenation :

-

Tin/HCl Reduction :

Key Data :

| Method | Product | Reaction Time | Yield (%) | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd-C | N-(quinazolinyl)-4-aminobenzamide | 4 hours | 92 | |

| SnCl₂/HCl | N-(quinazolinyl)-4-aminobenzamide | 6 hours | 88 |

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorophenyl group participates in NAS reactions at the para-position due to electron-withdrawing effects from the fluorine atom. Common nucleophiles (e.g., morpholine, piperazine) displace fluoride under mild conditions .

Example :

Key Data :

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Morpholine | K₂CO₃, DMF, 80°C | 4-morpholinoquinazolinone derivative | 75 | |

| Piperazine | Et₃N, CH₂Cl₂, reflux | Bis-quinazolinyl piperazine adduct | 68 |

Fragmentation Under Mass Spectrometry

Electrospray ionization-mass spectrometry (ESI-MS) reveals two fragmentation pathways for the amide bond (Figure 2B) :

-

Pathway 1 : Cleavage of the C(O)-N bond, generating:

-

(4-Nitrobenzylidyne)oxonium cation (

) -

2-(3-Chlorophenyl)ethan-1-aminium cation (

)

-

-

Pathway 2 : Sigma-bond cleavage adjacent to the α-carbon, yielding:

-

4-Nitrobenzamidic cation (

) -

Fluorophenyl-quinazolinone fragment (

)

-

Cyclization and Ring Modification

The quinazolinone core undergoes cyclization with hydrazine hydrate, forming pyrazolo[1,5-a]quinazolinone derivatives under reflux .

Example :

Key Data :

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Pyrazolo[1,5-a]quinazolinone | EtOH, 8 hours | 70 |

Electrophilic Substitution

The electron-rich quinazolinone ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the C-5 and C-7 positions.

Example :

Stability Under Thermal and Photolytic Conditions

The compound decomposes at temperatures >200°C, releasing NOₓ gases from the nitro group. Photolysis in UV light (254 nm) induces radical formation, leading to dimerization products.

Q & A

Q. What are the recommended synthetic routes for N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 4-fluorophenylamine with methyl-substituted quinazolinone precursors to form the 3,4-dihydroquinazolinone core.

- Step 2 : Nitrobenzamide coupling via an acyl chloride intermediate (e.g., 4-nitrobenzoyl chloride) under anhydrous conditions, catalyzed by bases like potassium carbonate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) . Key challenges include controlling regioselectivity during nitro-group introduction and minimizing byproducts in the amidation step.

Q. How is the compound structurally characterized?

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving the quinazolinone core and nitrobenzamide orientation .

- Spectroscopy :

- NMR : - and -NMR confirm aromatic proton environments (e.g., fluorophenyl at δ 7.2–7.8 ppm) and nitro group effects on electron density .

- Mass spectrometry : High-resolution MS (e.g., m/z 420.1 [M+H]) validates molecular weight .

Advanced Questions

Q. What mechanistic hypotheses explain the biological activity of this compound, particularly in kinase inhibition?

The quinazolinone scaffold is known to interact with ATP-binding pockets in kinases. The 4-nitrobenzamide group may enhance binding via π-π stacking with hydrophobic residues (e.g., in EGFR or VEGFR), while the 4-fluorophenyl moiety improves selectivity by occupying specific subpockets. Computational docking (e.g., AutoDock Vina) using crystal structures of homologous kinases (e.g., PDB: 1M17) can validate these interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s metabolic stability?

- Modifications :

- Replace the nitro group with electron-deficient heterocycles (e.g., trifluoromethylpyridine) to reduce oxidative metabolism .

- Introduce morpholine or piperazine rings (e.g., as in ) to enhance solubility and reduce plasma protein binding .

Q. What strategies resolve contradictions in reported biological data (e.g., IC variability across studies)?

- Experimental design : Standardize assay conditions (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Data analysis : Apply statistical rigor (e.g., Hill slope analysis for dose-response curves) and cross-validate with genetic knockdown models (e.g., siRNA targeting kinases) .

Q. How can computational modeling predict off-target effects?

- Pharmacophore modeling : Identify shared features with known off-target binders (e.g., serotonin receptors) using tools like Schrödinger’s Phase.

- Machine learning : Train models on Tox21 datasets to flag potential hepatotoxicity or cardiotoxicity .

Methodological Considerations

- Crystallography : For resolving ambiguous substituent orientations, use high-resolution data (d < 0.8 Å) and SHELXL’s TWIN/BASF commands to address twinning .

- Synthetic reproducibility : Document reaction parameters (e.g., anhydrous acetonitrile as solvent in ) to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.